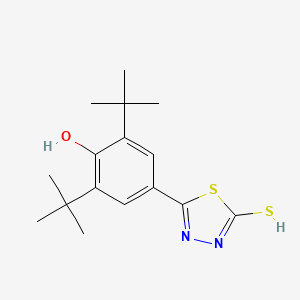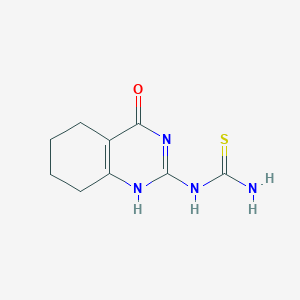![molecular formula C12H11F3N4OS B7787459 2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787459.png)
2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a small molecule identified as a potential inhibitor of the human toll-like receptor 4 - myeloid differentiation factor-2 complex. This complex plays a crucial role in the immune response by recognizing bacterial lipopolysaccharides and initiating downstream signaling for inflammation and activation of nuclear factor kappa-light-chain-enhancer of activated B cells .
Vorbereitungsmethoden
The preparation of compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves synthetic routes that include the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” has several scientific research applications, including:
Chemistry: It is used as a model compound for studying protein-protein interactions and the development of small molecule inhibitors.
Biology: It is used to investigate the role of toll-like receptor 4 in immune response and inflammation.
Medicine: It has potential therapeutic applications in treating chronic inflammatory diseases by inhibiting the toll-like receptor 4 - myeloid differentiation factor-2 complex.
Industry: It may be used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves the inhibition of the toll-like receptor 4 - myeloid differentiation factor-2 complex. This inhibition prevents the binding of bacterial lipopolysaccharides to the receptor, thereby blocking the downstream signaling pathways that lead to inflammation and activation of nuclear factor kappa-light-chain-enhancer of activated B cells .
Vergleich Mit ähnlichen Verbindungen
Compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” can be compared with other similar compounds that inhibit protein-protein interactions. Some similar compounds include:
Compound A: Another small molecule inhibitor of the toll-like receptor 4 - myeloid differentiation factor-2 complex.
Compound B: A small molecule that inhibits a different protein-protein interaction involved in immune response.
Compound C: A small molecule inhibitor of a different toll-like receptor.
What sets compound “this compound” apart is its specific targeting of the toll-like receptor 4 - myeloid differentiation factor-2 complex, making it a unique candidate for therapeutic applications in chronic inflammatory diseases .
Eigenschaften
IUPAC Name |
2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4OS/c13-12(14,15)8-5-21-11(17-8)19-10-16-7-4-2-1-3-6(7)9(20)18-10/h5H,1-4H2,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQHYWPYIFELEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=NC(=CS3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=NC(=CS3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl N-{2-cyano-2-[2-(3-methoxyphenyl)hydrazono]acetyl}carbamate](/img/structure/B7787387.png)
![2-[2-(4-Fluorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B7787393.png)
![2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime](/img/structure/B7787397.png)
![methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate](/img/structure/B7787430.png)



![8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7787453.png)
![5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787464.png)
![(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one](/img/structure/B7787466.png)
![4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile](/img/structure/B7787471.png)
![4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B7787478.png)
![4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B7787481.png)
![5-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787491.png)
